molecular formula C6H7FN2O2 B193423 2-Ethoxy-5-fluorouracil CAS No. 56177-80-1

2-Ethoxy-5-fluorouracil

Cat. No.: B193423
CAS No.: 56177-80-1
M. Wt: 158.13 g/mol
InChI Key: XREDGJFKPWBNRQ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 2-Ethoxy-5-fluorouracil, also known as 2-Ethoxy-5-fluoropyrimidin-4(3H)-one, is thymidylate synthase (TS) . TS is an essential enzyme for DNA synthesis, as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .

Mode of Action

This compound acts as an antimetabolite, inhibiting essential biosynthetic processes and incorporating into macromolecules such as DNA and RNA, thereby inhibiting their normal function . It interferes with DNA synthesis by blocking the TS conversion of deoxyuridylic acid to thymidylic acid .

Biochemical Pathways

The compound affects several biochemical pathways. It leads to the misincorporation of fluoronucleotides into RNA and DNA and inhibits the nucleotide synthetic enzyme thymidylate synthase (TS) . Depletion of dTMP results in subsequent depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms .

Pharmacokinetics

The pharmacokinetics of this compound are complex. Over 80% of administered 5-FU is metabolized by dihydropyrimidine dehydrogenase (DPD), a rate-limiting enzyme, in the liver . The infusion schedule of 5-FU is superior to the bolus administration schedule with respect to response rate and overall survival .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It causes cell death and by which tumors become resistant to 5-FU . Repair of uracil and 5-FU-containing DNA by the nucleotide excision repair enzyme uracil-DNA-glycosylase (UDG) is futile in the presence of high (F)dUTP/dTTP ratios and only results in further false-nucleotide incorporation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Non-coding RNAs have a central impact on the determination of the response of patients to 5-FU . These transcripts via modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior can affect cell response to 5-FU .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-fluorouracil undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrimidines.

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Deoxy derivatives.

    Hydrolysis: 5-Fluorouracil.

Properties

IUPAC Name

2-ethoxy-5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREDGJFKPWBNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057776
Record name 2-Ethoxy-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56177-80-1
Record name 2-Ethoxy-5-fluoro-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56177-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-fluorouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056177801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-5-fluoro-1H-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHOXY-5-FLUOROURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FS54053U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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